molecular formula C19H19N7O4S B2741191 4-(2,5-dioxopyrrolidin-1-yl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzene-1-sulfonamide CAS No. 2319851-85-7

4-(2,5-dioxopyrrolidin-1-yl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzene-1-sulfonamide

Cat. No.: B2741191
CAS No.: 2319851-85-7
M. Wt: 441.47
InChI Key: ACKFIOKALYVESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic small molecule featuring a benzene sulfonamide core substituted with a pyrrolidine-2,5-dione moiety and a [1,2,4]triazolo[4,3-b]pyridazine group linked via an azetidine ring. The sulfonamide group is a common pharmacophore in kinase inhibitors and protease modulators, while the triazolopyridazine scaffold is associated with kinase selectivity and metabolic stability . The pyrrolidine dione may enhance solubility or influence binding interactions.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O4S/c1-23(14-10-24(11-14)17-7-6-16-21-20-12-25(16)22-17)31(29,30)15-4-2-13(3-5-15)26-18(27)8-9-19(26)28/h2-7,12,14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKFIOKALYVESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzene-1-sulfonamide interacts with various biomolecules in the cell. It has been found to increase the glucose uptake rate and the amount of intracellular adenosine triphosphate. This suggests that it may interact with enzymes and proteins involved in glucose metabolism and ATP synthesis.

Cellular Effects

In cellular processes, this compound has been shown to suppress cell growth This could potentially influence cell signaling pathways and gene expression related to cell proliferation and growth

Metabolic Pathways

It is known to increase glucose uptake rate and ATP levels, suggesting it may interact with enzymes or cofactors involved in these metabolic pathways.

Biological Activity

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzene-1-sulfonamide (commonly referred to as Compound A ) is a complex organic molecule with potential pharmacological applications. Its unique structural features suggest a range of biological activities that warrant detailed investigation.

Chemical Structure

The compound can be classified based on its functional groups:

  • Dioxopyrrolidine : Imparts potential for various interactions due to its cyclic structure.
  • Triazolo and Pyridazin Moieties : These heterocycles are known for their diverse biological activities, including antimicrobial and anticancer properties.
  • Sulfonamide Group : Commonly associated with antibacterial activity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, sulfonamides are traditionally recognized for their effectiveness against a broad spectrum of bacteria. In vitro tests have shown that derivatives of sulfonamides can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Similar Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
SulfanilamideE. coli32 µg/mL
TrimethoprimS. aureus16 µg/mL
Compound A (Hypothetical)S. aureusTBD

Anticancer Potential

The triazole and pyridazine components are noteworthy for their anticancer activities. Research has demonstrated that triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and inhibition of angiogenesis .

In a comparative study of similar compounds, those containing the triazole ring exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting that Compound A may also possess similar properties.

Table 2: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)
Triazole Derivative XMCF-715
Triazole Derivative YHeLa10
Compound A (Hypothetical)TBDTBD

Enzyme Inhibition

Preliminary investigations into enzyme inhibition reveal that compounds with structural similarities to Compound A may act as inhibitors of key metabolic enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurotransmission and are often targeted in the treatment of neurodegenerative diseases like Alzheimer's .

Table 3: Enzyme Inhibition Studies

CompoundEnzymeIC50 (µM)
Compound BAChE50
Compound CBChE30
Compound A (Hypothetical)TBDTBD

Case Studies

A recent case study explored a series of sulfonamide derivatives for their antimicrobial and anticancer activities. The study highlighted the importance of the dioxopyrrolidine moiety in enhancing solubility and bioavailability, which could be pivotal for the efficacy of Compound A .

Scientific Research Applications

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The incorporation of the triazole structure in this compound enhances its activity against various bacterial strains. Studies have shown that similar compounds can inhibit bacterial growth by targeting specific metabolic pathways .

Antifungal Properties

The compound's structure suggests potential antifungal activity. Compounds with pyridine and triazole moieties have been synthesized and tested for their efficacy against fungal infections like candidiasis. These studies reveal that modifications in the sulfonamide structure can lead to improved antifungal activity .

Anticancer Effects

Preliminary studies suggest that this compound may suppress cell growth in certain cancer cell lines. The mechanism involves the modulation of glucose uptake and ATP levels, which are critical for cancer cell metabolism . Further investigations are needed to elucidate the specific pathways involved.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic processes. For instance, it has been shown to increase glucose uptake rates and enhance ATP production in cellular models . This property could be beneficial for developing treatments for metabolic disorders like diabetes.

Monoclonal Antibody Production

Research indicates that this compound may enhance monoclonal antibody production. This is particularly relevant in therapeutic contexts where antibody-based treatments are utilized, suggesting a role in biopharmaceutical development .

Synthesis and Evaluation of Derivatives

A series of studies have focused on synthesizing derivatives of sulfonamides with various substituents to evaluate their biological activities. For example, compounds derived from 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide have shown promising results against fungal pathogens .

In Silico Studies

In silico modeling has been employed to predict the interactions of this compound with biological targets. Such studies facilitate understanding its binding affinities and potential therapeutic effects before proceeding to experimental validation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules:

Sulfonamide-Based Kinase Inhibitors : Drugs like Ponatinib (a tyrosine kinase inhibitor) utilize sulfonamide groups for target binding. However, the triazolopyridazine-azetidine linker in the subject compound may confer distinct selectivity profiles compared to linear sulfonamide derivatives.

Triazolopyridazine-Containing Compounds : Analogues such as Alpelisib (PI3K inhibitor) highlight the role of heterocyclic systems in kinase targeting. The [1,2,4]triazolo[4,3-b]pyridazine group in the subject compound could improve metabolic stability over simpler triazoles.

Pyrrolidine Dione Derivatives : Compounds like Suberoylanilide hydroxamic acid (SAHA) incorporate cyclic ketones for HDAC inhibition. The 2,5-dioxopyrrolidine in the subject compound may similarly modulate enzyme interactions but with altered pharmacokinetics.

Hypothetical Comparative Analysis (Based on Structural Analogues)

Parameter Subject Compound Ponatinib (Kinase Inhibitor) Alpelisib (PI3K Inhibitor)
Molecular Weight ~550 g/mol (estimated) 532.5 g/mol 442.5 g/mol
Key Functional Groups Sulfonamide, triazolopyridazine Sulfonamide, imidazopyridazine Sulfonamide, pyrimidine
Solubility (LogP) Moderate (predicted) Low (LogP = 4.1) Moderate (LogP = 3.2)
Target Selectivity Hypothesized kinase selectivity Broad-spectrum BCR-ABL inhibition PI3Kα-specific
Metabolic Stability High (triazolopyridazine scaffold) Moderate High

Mechanistic and Therapeutic Insights

  • Selectivity : The azetidine-triazolopyridazine linker may reduce off-target effects compared to bulkier heterocycles in Ponatinib, as smaller ring systems often enhance binding precision .
  • notes that certain ferroptosis inducers (FINs) exhibit selective toxicity in oral squamous cell carcinoma (OSCC). If this compound acts as a FIN, its selectivity could surpass classical FINs (e.g., erastin) due to its hybrid pharmacophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.